molecular formula C7H6F3N2NaO2 B3009098 sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate CAS No. 1909327-31-6

sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate

Cat. No. B3009098
CAS RN: 1909327-31-6
M. Wt: 230.122
InChI Key: DIEBFALJNZVNKN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

  • Purity : 95%

Physical And Chemical Properties Analysis

  • Availability : Pricing and availability details are currently unavailable

Mechanism of Action

Target of Action

The primary targets of Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

properties

IUPAC Name

sodium;2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2.Na/c8-7(9,10)6(11,5(13)14)4-2-1-3-12-4;/h1-3,12H,11H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEBFALJNZVNKN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C(=O)[O-])(C(F)(F)F)N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate

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